3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Material Science Applications
Compounds related to "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline" exhibit interesting chemical properties that are beneficial in the synthesis of novel materials and in understanding the fundamental aspects of organic chemistry. For instance, the study on the synthesis, characterization, and nonlinear optical properties of substituted benzenesulfonate compounds highlights the potential of these materials in optical limiting applications, suggesting their usefulness in creating protective optics and photonic devices (Ruanwas et al., 2010). These findings indicate the broader implications of research on quinoline derivatives in developing new materials with specialized optical properties.
Medicinal Chemistry and Anticancer Research
Research on quinoline derivatives has demonstrated their potential in medicinal chemistry, particularly in anticancer drug development. The synthesis and evaluation of substituted tetrahydroisoquinolines as anticancer agents have been explored, showing that modifications to the phenyl ring can significantly impact the biological activity of these compounds. These derivatives have been studied for their potential as pharmaceutical agents due to their cytotoxicity against various cancer cell lines, indicating the role of quinoline derivatives in discovering new anticancer drugs (Redda et al., 2010).
Antimicrobial and Antitubercular Activity
Quinoline-based compounds have also been investigated for their antimicrobial and antitubercular activities. Studies have reported the synthesis and characterization of these compounds, assessing their efficacy against various bacterial and fungal pathogens. The findings suggest that certain quinoline derivatives possess significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Vora & Vora, 2012). This area of research emphasizes the versatility of quinoline derivatives in developing new antimicrobial agents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-2-34-23-13-14-26-25(19-23)28(27(20-29-26)35(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-22-9-5-3-6-10-22/h3-14,19-20H,2,15-18,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNGEDHMCYMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.